molecular formula C13HF10N B14757318 Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- CAS No. 853-75-8

Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-

Cat. No.: B14757318
CAS No.: 853-75-8
M. Wt: 361.14 g/mol
InChI Key: GFQBGTOCMWCIKD-UHFFFAOYSA-N
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Description

Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- is a fluorinated aromatic amine with the molecular formula C₁₂HF₁₀N. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- typically involves the reaction of pentafluoroaniline with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the imine bond between the amine and aldehyde groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.

Scientific Research Applications

Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- is unique due to the presence of both an imine group and multiple fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and material science .

Properties

CAS No.

853-75-8

Molecular Formula

C13HF10N

Molecular Weight

361.14 g/mol

IUPAC Name

N,1-bis(2,3,4,5,6-pentafluorophenyl)methanimine

InChI

InChI=1S/C13HF10N/c14-3-2(4(15)6(17)7(18)5(3)16)1-24-13-11(22)9(20)8(19)10(21)12(13)23/h1H

InChI Key

GFQBGTOCMWCIKD-UHFFFAOYSA-N

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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